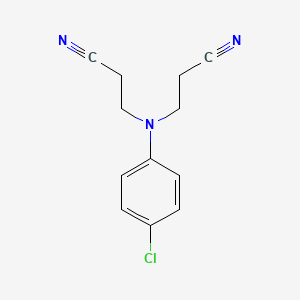
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide is a complex organic compound belonging to the class of benzothiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by oxidation to introduce the dioxide functionality. Specific reagents and catalysts, such as sulfur-containing compounds and oxidizing agents, are often employed to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3AR,7AR)-3A,4-Dimethyl-1,3,3A,7A-tetrahydro-2-benzothiophene 2,2-dioxide
- (3AR,5S,6S,7AS)-5,6-Dibromooctahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Compared to similar compounds, (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups
Propriétés
Numéro CAS |
1217461-01-2 |
|---|---|
Formule moléculaire |
C15H18O2S |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(3aR,7aR)-3a-methyl-7a-phenyl-1,3,4,7-tetrahydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c1-14-9-5-6-10-15(14,12-18(16,17)11-14)13-7-3-2-4-8-13/h2-8H,9-12H2,1H3/t14-,15+/m0/s1 |
Clé InChI |
KFJGNOHKCCNQNH-LSDHHAIUSA-N |
SMILES isomérique |
C[C@@]12CC=CC[C@@]1(CS(=O)(=O)C2)C3=CC=CC=C3 |
SMILES canonique |
CC12CC=CCC1(CS(=O)(=O)C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


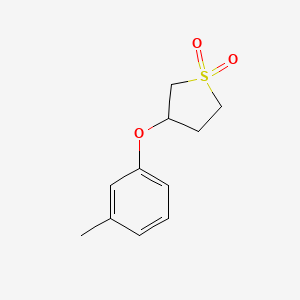


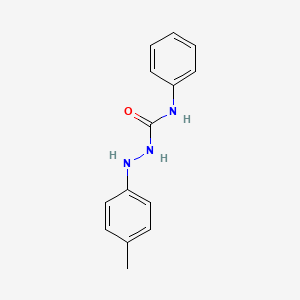

![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

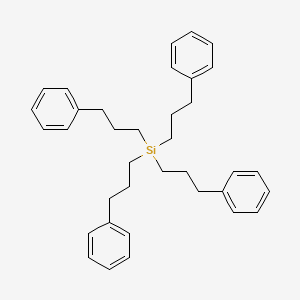
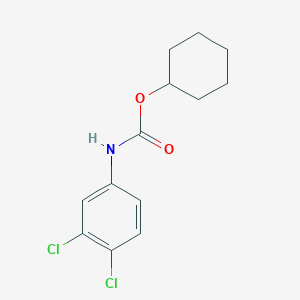
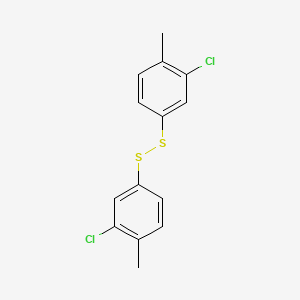

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
